4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide 4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941878-45-1
VCID: VC7573273
InChI: InChI=1S/C20H13ClFN3OS/c21-14-6-4-13(5-7-14)19(26)25(12-16-3-1-2-10-23-16)20-24-17-9-8-15(22)11-18(17)27-20/h1-11H,12H2
SMILES: C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C20H13ClFN3OS
Molecular Weight: 397.85

4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

CAS No.: 941878-45-1

Cat. No.: VC7573273

Molecular Formula: C20H13ClFN3OS

Molecular Weight: 397.85

* For research use only. Not for human or veterinary use.

4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide - 941878-45-1

Specification

CAS No. 941878-45-1
Molecular Formula C20H13ClFN3OS
Molecular Weight 397.85
IUPAC Name 4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Standard InChI InChI=1S/C20H13ClFN3OS/c21-14-6-4-13(5-7-14)19(26)25(12-16-3-1-2-10-23-16)20-24-17-9-8-15(22)11-18(17)27-20/h1-11H,12H2
Standard InChI Key TVTOLXYCELWESI-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central benzamide group (C₆H₅CON) linked to a 6-fluorobenzo[d]thiazol-2-yl moiety and a pyridin-2-ylmethyl group. The chlorine atom at the para position of the benzamide ring enhances electrophilicity, while the fluorine on the benzothiazole ring improves metabolic stability and target binding. Key parameters include:

PropertyValue
Molecular FormulaC₂₀H₁₃ClFN₃OS
Molecular Weight397.85 g/mol
IUPAC Name4-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
SMILESC1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
InChI KeyTVTOLXYCELWESI-UHFFFAOYSA-N

The planar benzothiazole and pyridine rings facilitate π-π stacking with biological targets, while the chloro and fluoro substituents modulate lipophilicity (clogP ≈ 3.2).

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum exhibits distinct signals for the pyridine (δ 8.5–7.2 ppm), benzothiazole (δ 7.8–7.4 ppm), and benzamide (δ 7.6–7.3 ppm) protons.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 398.85 [M+H]⁺, consistent with the molecular formula.

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves a multi-step sequence starting with benzothiazole ring formation, followed by N-alkylation and amide coupling :

  • Benzothiazole Formation:

    • 6-Fluoro-2-aminobenzenethiol reacts with chloroacetyl chloride to form the benzothiazole core.

    • Conditions: DCM, 0°C, 2 h (Yield: 78%) .

  • N-Alkylation:

    • The benzothiazole amine is alkylated with 2-(chloromethyl)pyridine.

    • Conditions: K₂CO₃, DMF, 60°C, 6 h (Yield: 65%).

  • Amide Coupling:

    • 4-Chlorobenzoic acid is activated with HATU and coupled to the alkylated intermediate.

    • Conditions: DIPEA, DMF, rt, 12 h (Yield: 58%).

Optimization Challenges

  • Regioselectivity: Competing N- vs. S-alkylation requires careful control of stoichiometry .

  • Purification: Silica gel chromatography (hexane:EtOAc = 7:3) resolves diastereomers arising from the chiral benzothiazole center.

Biological Activities and Mechanisms

Anticancer Activity

Against MCF-7 breast cancer cells, the compound shows IC₅₀ = 12 µM, comparable to doxorubicin (IC₅₀ = 9 µM). Mechanistic studies indicate topoisomerase II inhibition and caspase-3 activation .

Anti-Inflammatory Effects

In LPS-induced RAW 264.7 macrophages, it reduces TNF-α production by 62% at 10 µM, likely via NF-κB pathway suppression .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: The 6-fluoro group enhances metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h for non-fluorinated analogs).

  • Chloro Position: Para-chloro on benzamide improves target affinity (Kd = 0.8 µM) vs. meta (Kd = 2.1 µM) .

  • Pyridine Role: The pyridinylmethyl group increases solubility (logS = -3.1 vs. -4.9 for benzyl analogs).

Pharmacokinetic Profiling

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption).

  • Metabolism: CYP3A4-mediated oxidation of the pyridine ring forms an N-oxide metabolite.

  • Excretion: 78% fecal excretion in rat models within 24 h .

Recent Advances and Future Directions

A 2024 molecular docking study revealed strong binding (ΔG = -9.2 kcal/mol) to the Mycobacterium tuberculosis DprE1 enzyme, suggesting anti-TB potential . Ongoing phase I trials focus on optimizing bioavailability through prodrug strategies (e.g., phosphate ester derivatives).

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